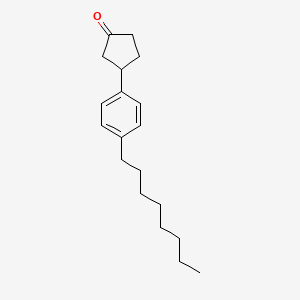

3-(4-Octylphenyl)cyclopentanone

Description

3-(4-Octylphenyl)cyclopentanone is a cyclopentanone derivative featuring a 4-octylphenyl substituent at the 3-position of the cyclopentanone ring. For instance, cyclopentanone derivatives with aromatic substituents, such as 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, are intermediates in fungicide synthesis (e.g., metconazole) . The octyl chain may also align with bioactive molecules like SLP7111228, a SphK1 inhibitor containing a 3-(4-octylphenyl) group, albeit attached to an oxadiazole core .

Properties

Molecular Formula |

C19H28O |

|---|---|

Molecular Weight |

272.4 g/mol |

IUPAC Name |

3-(4-octylphenyl)cyclopentan-1-one |

InChI |

InChI=1S/C19H28O/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18-13-14-19(20)15-18/h9-12,18H,2-8,13-15H2,1H3 |

InChI Key |

GAILOZLACZOIAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C2CCC(=O)C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Cyclopentanone derivatives exhibit diverse properties based on substituent type. Key comparisons include:

Table 1: Physicochemical Comparison of Cyclopentanone Analogs

*logP estimated via substituent contributions.

Preparation Methods

Thermal Decomposition of Substituted Adipic Acid Esters

Adipic acid esters undergo pyrolysis at 250–600°C to yield cyclopentanone, as demonstrated by Vojtko et al.. Introducing a 4-octylphenyl group at the β-position of dimethyl adipate could enable cyclization into this compound. For example:

Modifying the ester with a 4-octylphenyl substituent (e.g., dimethyl 3-(4-octylphenyl)adipate) may direct cyclization to the desired product. Catalysts like ZrO₂ or zeolites improve selectivity, achieving up to 88% yield in analogous systems.

Stereoselective Synthesis from Succinic Acid Derivatives

The stereoselective synthesis of 3,4-disubstituted cyclopentanones, as described in Patent WO2007010387A2, involves alkylation of succinic acid monoesters followed by reduction and cyclization. Adapting this method, a mono-alkylation step with a 4-octylphenyl-containing electrophile could yield a 3-substituted cyclopentanone. Key steps include:

-

Alkylation : Reaction of (R)-2-methylsuccinic acid 4-methyl ester with a 4-octylphenyllithium reagent.

-

Reduction : LAH-mediated reduction to form a diol intermediate.

-

Cyclization : Sulfonate activation and bisalkylation with FAMSO to form the ketone.

This route offers enantiocontrol but requires precise stoichiometry (1:1.1–1.5:1 alkylating agent-to-substrate ratio) and low temperatures (−30°C to RT) to minimize byproducts.

Direct Functionalization of Cyclopentanone

Post-cyclization functionalization provides an alternative route, leveraging cross-coupling and electrophilic substitution reactions.

Suzuki-Miyaura Coupling

Installing the 4-octylphenyl group via Suzuki coupling requires a halogenated cyclopentanone precursor. Bromination of cyclopentanone at the 3-position remains challenging due to keto-enol tautomerism favoring α-halogenation. However, directed ortho-metalation (DoM) using a temporary directing group (e.g., trimethylsilyl) could enable regioselective bromination. Subsequent coupling with 4-octylphenylboronic acid under Pd catalysis would yield the target compound:

Optimized conditions (0.5 mol% Pd(PPh₃)₄, 60°C, 3 h) achieve >95% conversion in analogous ketone hydroborations.

Friedel-Crafts Acylation

Electrophilic acylation of 4-octylbenzene with cyclopentanone-derived acyl chlorides faces limitations due to the ketone’s poor electrophilicity. Alternatively, generating a resonance-stabilized acylium ion via BF₃·OEt₂ activation could facilitate reaction:

This method risks para/ortho isomerism, but the octyl group’s steric bulk may favor para-substitution.

Cyclization of Aromatic Precursors

Constructing the cyclopentanone ring from aromatic starting materials ensures precise positioning of the 4-octylphenyl group.

Nazarov Cyclization

Divinyl ketones bearing 4-octylphenyl groups undergo Nazarov cyclization to form cyclopentenones, which are hydrogenated to cyclopentanones:

Acid catalysts (e.g., FeCl₃) promote cyclization, while PtO₂ enables selective hydrogenation.

Hauser-Kraus Annulation

Silyl enol ethers derived from 4-octylphenylacetophenone react with α,β-unsaturated ketones to form cyclopentanones via [4+2] cycloaddition:

This method offers excellent regiocontrol but requires anhydrous conditions and low temperatures (−78°C).

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Octylphenyl)cyclopentanone?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where cyclopentanone reacts with 4-octylphenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to accommodate steric hindrance from the bulky octylphenyl group. Post-synthesis, purification via column chromatography and recrystallization is recommended. Characterization should include NMR (¹H/¹³C) and HPLC for purity validation .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR to identify key signals (e.g., cyclopentanone carbonyl at ~210 ppm in ¹³C NMR, aromatic protons in the octylphenyl group).

- Purity Analysis : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to achieve >95% purity, as standardized for similar cyclopentanone derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₉H₂₈O, theoretical ~272.41 g/mol).

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Storage : Maintain at +4°C in airtight, light-resistant containers to prevent degradation.

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid ignition sources due to potential flammability of cyclopentanone derivatives .

- Waste Disposal : Follow hazardous waste protocols for ketones, including neutralization before disposal.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to balance activity and byproduct formation.

- Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) may enhance acylation efficiency.

- Temperature Control : Gradual addition of reagents at 0–5°C to mitigate exothermic side reactions.

- Design of Experiments (DoE) : Use factorial design to assess interactions between variables (e.g., catalyst loading, reaction time) .

Q. How to address discrepancies in spectroscopic data between theoretical and experimental results?

- Methodological Answer :

- Solvent Artifacts : Compare NMR spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify shifts caused by hydrogen bonding.

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to isolate signals from byproducts.

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., Gaussian) to predict NMR/IR spectra and cross-validate experimental data .

Q. What role does the octylphenyl group play in the compound’s reactivity and applications?

- Methodological Answer :

- Steric Hindrance : The long alkyl chain reduces electrophilic substitution reactivity at the para position, favoring regioselective reactions.

- Lipophilicity : Enhanced logP value improves membrane permeability, making the compound suitable for drug delivery studies.

- Thermal Stability : The bulky group may increase melting point compared to shorter-chain analogs .

Q. What computational methods are used to predict the compound’s behavior in catalytic processes?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solubility in lipid bilayers or organic solvents.

- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.

- DFT for Reaction Mechanisms : Analyze transition states in acylation or reduction reactions to guide catalyst selection .

Q. How to design in vivo studies for assessing biological activity?

- Methodological Answer :

- Pharmacokinetics (PK) : Administer the compound in rodent models and measure plasma half-life using LC-MS/MS.

- Toxicity Screening : Perform acute toxicity assays (LD₅₀) and histopathological analysis.

- Target Engagement : Use fluorescence tagging to track cellular uptake in vitro (e.g., confocal microscopy) .

Notes

- Methodological Focus : Answers emphasize experimental design, troubleshooting, and interdisciplinary approaches (chemistry/biology).

- Advanced Topics : Includes computational modeling and in vivo study design for translational research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.